(4-benzylpiperazin-1-yl)[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]methanone
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Overview
Description
(4-BENZYLPIPERAZINO)[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]METHANONE is a complex organic compound that features a combination of indole, piperazine, and benzyl groups. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]METHANONE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The chlorination of the indole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
The next step involves the introduction of the piperazine and benzyl groups. This can be done through nucleophilic substitution reactions where the indole derivative reacts with benzylpiperazine under basic conditions. The final product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-BENZYLPIPERAZINO)[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of enzymes and receptors.
Medicine
In medicinal chemistry, (4-BENZYLPIPERAZINO)[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]METHANONE is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features can be exploited to create polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]METHANONE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The piperazine and benzyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
(4-BENZYLPIPERAZINO)[5-CHLORO-3-(4-CHLOROPHENYL)-1H-INDOL-2-YL]METHANONE: Lacks the methyl group on the indole ring.
(4-BENZYLPIPERAZINO)[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-3-YL]METHANONE: Has a different substitution pattern on the indole ring.
Uniqueness
The uniqueness of (4-BENZYLPIPERAZINO)[5-CHLORO-3-(4-CHLOROPHENYL)-1-METHYL-1H-INDOL-2-YL]METHANONE lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H25Cl2N3O |
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Molecular Weight |
478.4 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-chloro-3-(4-chlorophenyl)-1-methylindol-2-yl]methanone |
InChI |
InChI=1S/C27H25Cl2N3O/c1-30-24-12-11-22(29)17-23(24)25(20-7-9-21(28)10-8-20)26(30)27(33)32-15-13-31(14-16-32)18-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3 |
InChI Key |
NLNOBGIMPGFUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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